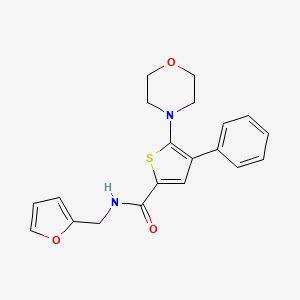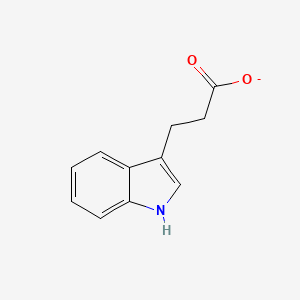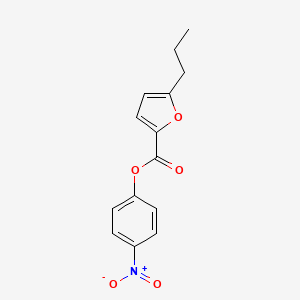![molecular formula C20H23ClN4OS B1230904 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide is a ring assembly and a member of pyrazoles.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- A method for synthesizing functionalized thieno[2,3-b]pyridines, related to 3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide, was developed through multicomponent condensation reactions. This process involves aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents (Dyachenko et al., 2019).
Heterocyclic Derivatives Synthesis
- The synthesis of Pyridine-2(1H)-thione from reactions involving 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl compounds, which are structurally similar to the subject compound, leads to the creation of various thieno[2,3-b]pyridine derivatives. These derivatives have potential applications in various scientific fields (Elneairy, 2010).
Biological Properties
- Research on compounds structurally related to this compound shows that they possess various biological properties. These include antibacterial and antitumor activities, highlighting the compound's potential in medicinal chemistry and pharmacology (Hamama et al., 2012).
Anticancer and Antimicrobial Applications
- Novel heterocyclic compounds, including those with a pyrazole-4-carboxaldehyde base similar to the chemical , demonstrate notable anticancer activity against a variety of cancer cell lines. Furthermore, these compounds exhibit significant antimicrobial activities, suggesting their potential use in developing new therapeutics (Katariya et al., 2021).
Molecular Interaction Studies
- Studies on molecular interactions of compounds similar to this compound with receptors like the CB1 cannabinoid receptor can provide insights into their pharmacological profiles. These studies aid in understanding the binding mechanisms and efficacy of these compounds in various therapeutic applications (Shim et al., 2002).
Antioxidant Properties
- A study on the antioxidant properties of a pyrazolecarboxamide derivative, closely related to the compound , demonstrated significant protective effects against oxidative stress and DNA damage. This indicates the potential application of such compounds in protecting against environmental toxins and in therapeutic contexts (Soliman et al., 2019).
Computational Structure-Activity Relationship
- Computational design and structure-activity relationship studies on derivatives of this compound can lead to a better understanding of their pharmacological profiles. This is crucial in drug development, especially in predicting drug properties and effects on the human body (Singh et al., 2009).
Propiedades
Fórmula molecular |
C20H23ClN4OS |
|---|---|
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-methyl-N-(3-pyrrolidin-1-ylpropyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H23ClN4OS/c1-24-20-16(18(23-24)14-5-7-15(21)8-6-14)13-17(27-20)19(26)22-9-4-12-25-10-2-3-11-25/h5-8,13H,2-4,9-12H2,1H3,(H,22,26) |
Clave InChI |
GIUZJWUZXLOLKB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(S2)C(=O)NCCCN3CCCC3)C(=N1)C4=CC=C(C=C4)Cl |
SMILES canónico |
CN1C2=C(C=C(S2)C(=O)NCCCN3CCCC3)C(=N1)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)

![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide](/img/structure/B1230826.png)
![4-[[[(1-Ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1230827.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide](/img/structure/B1230828.png)
![2-[(2-oxochromene-3-carbonyl)amino]ethyl pyridine-3-carboxylate](/img/structure/B1230829.png)
![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)
![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)


![(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid](/img/structure/B1230842.png)



